

An In-depth Technical Guide to the Mass Spectrum of Citronellol-d6

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Compound of Interest

Compound Name: Citronellol-d6

Cat. No.: B12366688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **Citronellol-d6**. Specifically, this guide focuses on a commercially available standard, 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol, where the six deuterium atoms are located on the two terminal methyl groups. Understanding the fragmentation pattern of this deuterated analog is crucial for its use as an internal standard in quantitative analytical methods, metabolic studies, and for elucidating reaction mechanisms.

Predicted Mass Spectrum and Fragmentation of Citronellol-d6

The mass spectrum of **Citronellol-d6** is predicted based on the well-established fragmentation of its non-deuterated counterpart, Citronellol. Under electron ionization, the primary fragmentation pathways for alcohols include α -cleavage and dehydration (loss of water). The presence of six deuterium atoms on the terminal methyl groups leads to characteristic mass shifts in the resulting fragments.

The molecular ion of **Citronellol-d6** is expected at a mass-to-charge ratio (m/z) of 162, which is 6 mass units higher than that of unlabeled Citronellol (m/z 156). Due to the high energy of electron ionization, the molecular ion peak is often of low abundance.

Key Fragmentation Pathways:

- **Loss of Water (Dehydration):** A common fragmentation for alcohols is the elimination of a water molecule (H_2O). In **Citronellol-d6**, this would result in a fragment ion at m/z 144 ($[\text{M}-18]^+$).
- **α -Cleavage:** This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For Citronellol, this is not a major fragmentation pathway leading to a prominent peak.
- **Cleavage leading to the Base Peak:** The most abundant fragment (base peak) in the mass spectrum of Citronellol is observed at m/z 69. This fragment corresponds to the C_5H_9^+ ion, resulting from cleavage of the C4-C5 bond. For **Citronellol-d6**, since the deuterium labels are on the terminal methyl groups, this fragmentation would result in a fragment at m/z 75, corresponding to the $\text{C}_5\text{H}_3\text{D}_6^+$ ion.
- **Other Significant Fragments:** Other important fragments in the spectrum of Citronellol include those at m/z 41, 55, 81, and 95. The corresponding fragments for **Citronellol-d6** are expected to show mass shifts if they retain the deuterated terminal isopropenyl group.

Data Presentation: Predicted Mass Spectral Data

Fragment Ion Description	Unlabeled Citronellol (m/z)	Citronellol-d6 (m/z)	Predicted Relative Abundance	Notes
Molecular Ion [M] ⁺	156	162	Low	Six deuterium atoms on the terminal methyls.
Loss of Water [M-H ₂ O] ⁺	138	144	Moderate	Neutral loss of 18 Da.
[C ₉ H ₁₇] ⁺	123	129	Moderate	Loss of the CH ₂ OH group and a hydrogen.
[C ₇ H ₁₁] ⁺	95	101	Moderate	Contains the deuterated isopropenyl group.
[C ₆ H ₉] ⁺	81	81	High	Does not contain the deuterated portion.
Base Peak [C ₅ H ₃ D ₆] ⁺	69	75	100%	Represents the deuterated isopropenyl fragment.
[C ₄ H ₇] ⁺	55	55	High	Does not contain the deuterated portion.
[C ₃ H ₅] ⁺	41	41	High	Does not contain the deuterated portion.

Experimental Protocols

A standard method for analyzing **Citronellol-d6** is by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol.

2.1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **Citronellol-d6** in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
- **Working Solutions:** Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Matrix:** For quantitative analysis, spike the appropriate sample matrix with a known concentration of the **Citronellol-d6** internal standard.

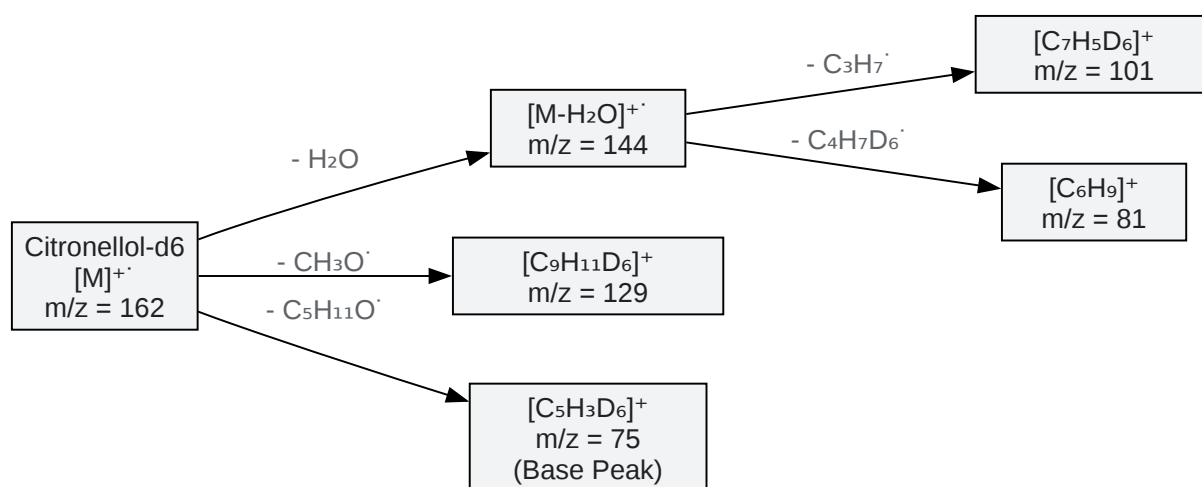
2.2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 8890 GC System or equivalent.
- **Mass Spectrometer:** Agilent 5977B GC/MSD or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- **Injector:** Split/Splitless injector at 250°C.
- **Injection Volume:** 1 µL.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 240°C.
 - Hold: 5 minutes at 240°C.
- **MS Source Temperature:** 230°C.
- **MS Quadrupole Temperature:** 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.

Mandatory Visualizations

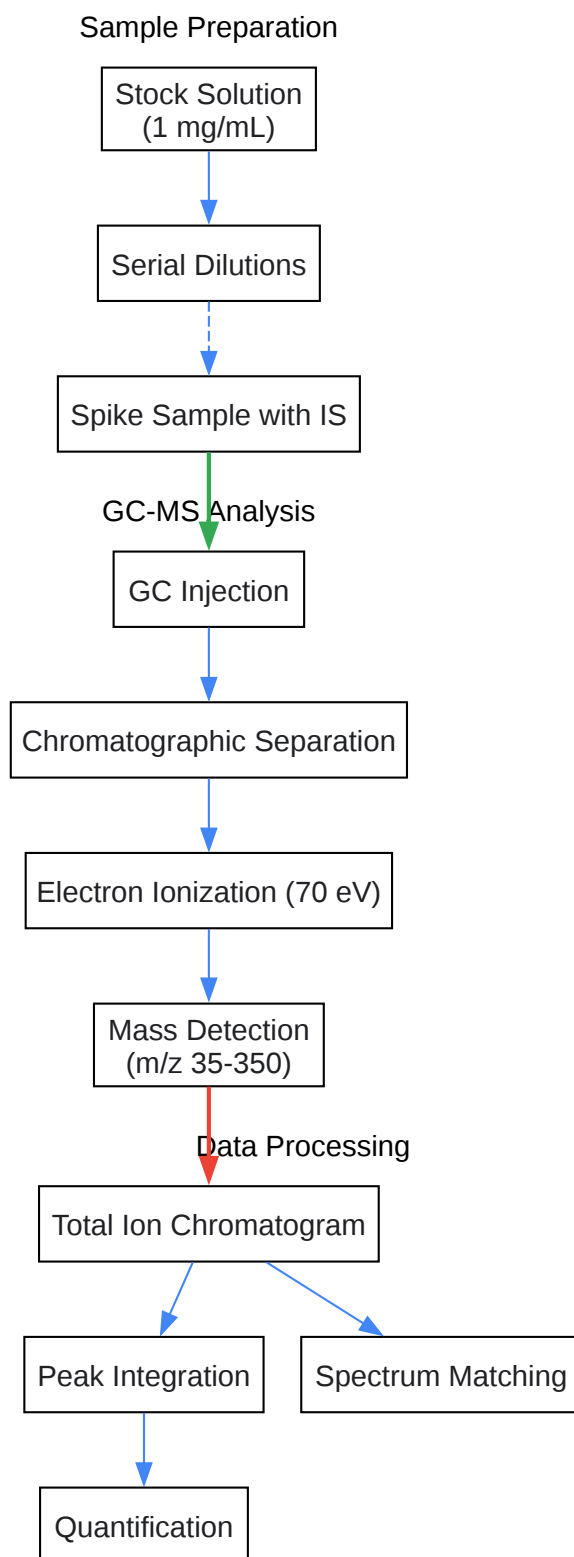
Fragmentation Pathway of Citronellol-d6



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Caption: Predicted EI fragmentation pathway of **Citronellol-d6**.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the quantitative analysis of **Citronellol-d6** by GC-MS.

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